1-(4-fluorophenyl)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-5-oxopyrrolidine-3-carboxamide
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Overview
Description
1-(4-fluorophenyl)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-5-oxopyrrolidine-3-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a fluorophenyl group, a benzothiazole ring, and a pyrrolidine carboxamide moiety.
Preparation Methods
The synthesis of 1-(4-fluorophenyl)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-5-oxopyrrolidine-3-carboxamide involves multiple steps and specific reaction conditions. One common synthetic route includes the following steps:
Formation of the benzothiazole ring: This can be achieved by reacting 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of the fluorophenyl group: This step involves the use of a fluorinated aromatic compound, such as 4-fluorobenzoyl chloride, which reacts with the benzothiazole intermediate.
Formation of the pyrrolidine ring: This can be done by cyclization of a suitable precursor, such as a γ-lactam, under basic conditions.
Final coupling reaction: The final step involves coupling the fluorophenyl-benzothiazole intermediate with the pyrrolidine carboxamide under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Chemical Reactions Analysis
1-(4-fluorophenyl)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-5-oxopyrrolidine-3-carboxamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the fluorophenyl group, using reagents like halogens or nucleophiles under suitable conditions.
Scientific Research Applications
1-(4-fluorophenyl)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-5-oxopyrrolidine-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the development of new compounds with potential biological activities.
Biology: The compound is studied for its potential as a biochemical probe to investigate various biological pathways and processes.
Medicine: It is explored for its potential therapeutic applications, including as a lead compound for drug development targeting specific diseases.
Industry: The compound is used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(4-fluorophenyl)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1-(4-fluorophenyl)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-5-oxopyrrolidine-3-carboxamide can be compared with other similar compounds, such as:
Rosuvastatin impurity G: This compound has a similar fluorophenyl group and is used as a reference standard in pharmaceutical research.
Other benzothiazole derivatives: These compounds share the benzothiazole ring structure and are studied for their diverse biological activities and applications.
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in various fields.
Properties
Molecular Formula |
C19H16FN3O4S2 |
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Molecular Weight |
433.5 g/mol |
IUPAC Name |
1-(4-fluorophenyl)-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C19H16FN3O4S2/c1-29(26,27)14-6-7-15-16(9-14)28-19(21-15)22-18(25)11-8-17(24)23(10-11)13-4-2-12(20)3-5-13/h2-7,9,11H,8,10H2,1H3,(H,21,22,25) |
InChI Key |
CQBZFCJBURMPGS-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3CC(=O)N(C3)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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